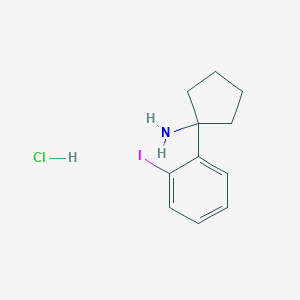
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds more efficiently compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically yields the free amine.
Aplicaciones Científicas De Investigación
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in further reactions, such as peptide bond formation.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Amino-2-(3-methylbenzyl)propanoic acid: Lacks the Boc protecting group.
(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid: Similar structure but with a phenyl group instead of a 3-methylbenzyl group.
Uniqueness
The presence of the Boc protecting group in (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoic acid makes it unique compared to its analogs. This protecting group provides stability and selectivity in synthetic reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C16H23NO4 |
|---|---|
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
(2S)-2-[(3-methylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-11-6-5-7-12(8-11)9-13(14(18)19)10-17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
Clave InChI |
YGNZLNULMMYLSF-ZDUSSCGKSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |
SMILES canónico |
CC1=CC(=CC=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



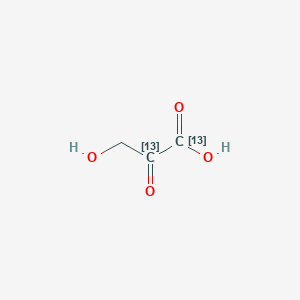

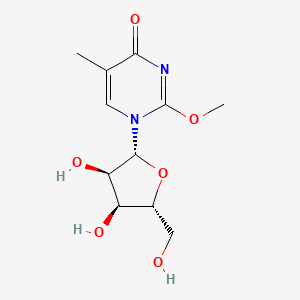
![2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione](/img/structure/B12951680.png)
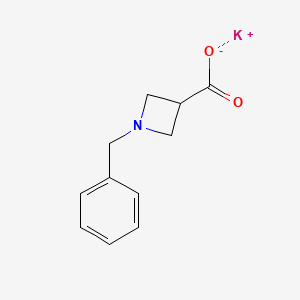

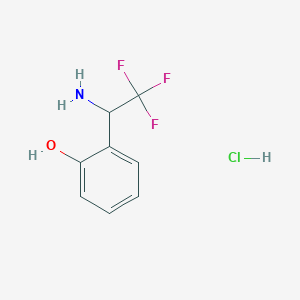
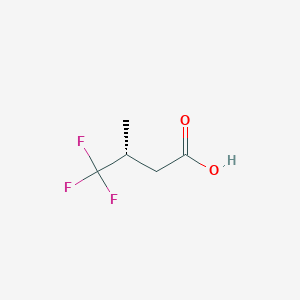
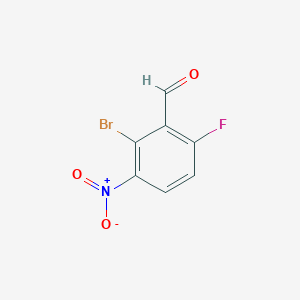
![8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951718.png)
![5-((3,3-Diethoxypropyl)amino)thieno[3,2-b]pyridin-7-ol](/img/structure/B12951721.png)

